molecular formula C21H42OSn B14233627 3-[1-(Tributylstannyl)ethenyl]heptan-2-one CAS No. 820250-61-1

3-[1-(Tributylstannyl)ethenyl]heptan-2-one

Cat. No.: B14233627
CAS No.: 820250-61-1
M. Wt: 429.3 g/mol
InChI Key: FYZRGBZXQBMLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Tributylstannyl)ethenyl]heptan-2-one is an organotin compound characterized by the presence of a tributylstannyl group attached to an ethenyl moiety, which is further connected to a heptan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Tributylstannyl)ethenyl]heptan-2-one typically involves the reaction of heptan-2-one with tributylstannylacetylene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as triethylamine. The reaction proceeds via a coupling mechanism, forming the desired product with high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Tributylstannyl)ethenyl]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); conducted under inert atmosphere to prevent unwanted side reactions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[1-(Tributylstannyl)ethenyl]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as organotin-based polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-(Tributylstannyl)ethenyl]heptan-2-one involves its interaction with molecular targets through its tributylstannyl group This group can undergo various chemical transformations, enabling the compound to participate in diverse reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(Tributylstannyl)ethenyl]heptan-2-one is unique due to its specific combination of a tributylstannyl group with an ethenyl and heptan-2-one backbone. This structure imparts distinct chemical properties, making it versatile for various applications in organic synthesis and material science.

Properties

CAS No.

820250-61-1

Molecular Formula

C21H42OSn

Molecular Weight

429.3 g/mol

IUPAC Name

3-(1-tributylstannylethenyl)heptan-2-one

InChI

InChI=1S/C9H15O.3C4H9.Sn/c1-4-6-7-9(5-2)8(3)10;3*1-3-4-2;/h9H,2,4,6-7H2,1,3H3;3*1,3-4H2,2H3;

InChI Key

FYZRGBZXQBMLBD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C)C(=C)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.